molecular formula C7H5BrFNO2 B13502912 Methyl 2-bromo-4-fluoronicotinate

Methyl 2-bromo-4-fluoronicotinate

Cat. No.: B13502912
M. Wt: 234.02 g/mol
InChI Key: BRMRJHALYYAALJ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-fluoronicotinate is a halogenated pyridine derivative with the molecular formula C₇H₅BrFNO₂. It is a methyl ester featuring a pyridine ring substituted with bromine at position 2 and fluorine at position 4, along with a carboxylate ester group at position 3. The bromine and fluorine substituents confer distinct electronic and steric properties, influencing reactivity and interactions in chemical reactions .

Properties

Molecular Formula

C7H5BrFNO2

Molecular Weight

234.02 g/mol

IUPAC Name

methyl 2-bromo-4-fluoropyridine-3-carboxylate

InChI

InChI=1S/C7H5BrFNO2/c1-12-7(11)5-4(9)2-3-10-6(5)8/h2-3H,1H3

InChI Key

BRMRJHALYYAALJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CN=C1Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-4-fluoronicotinate typically involves the bromination and fluorination of nicotinic acid derivatives. One common method includes the reaction of 2-bromo-4-fluoronicotinic acid with methanol in the presence of a catalyst to form the methyl ester. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by esterification. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-fluoronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 2-bromo-4-fluoronicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-fluoronicotinate involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction processes .

Comparison with Similar Compounds

Positional Isomers: Methyl 4-bromo-2-fluoronicotinate

The most structurally analogous compound is methyl 4-bromo-2-fluoronicotinate (CID 97046913), a positional isomer with bromine and fluorine swapped (bromine at position 4, fluorine at position 2). Key comparisons include:

Property Methyl 2-bromo-4-fluoronicotinate Methyl 4-bromo-2-fluoronicotinate
Molecular Formula C₇H₅BrFNO₂ C₇H₅BrFNO₂
SMILES COC(=O)C1=NC=C(C(=O)OC)FBr COC(=O)C1=C(C=CN=C1F)Br
Substituent Positions Br (C2), F (C4) Br (C4), F (C2)
Electronic Effects Br (C2) closer to N enhances electron withdrawal F (C2) adjacent to N increases ring polarization
Steric Hindrance Bulky Br at C2 may hinder nucleophilic attack Br at C4 reduces steric crowding near N
Reactivity in Substitution Bromine at C2 more activated for SNAr Bromine at C4 less activated due to meta positioning

Key Findings :

  • Electronic Effects : Fluorine at C2 (in the isomer) creates stronger electron-withdrawing effects near the nitrogen, increasing the pyridine ring’s electrophilicity compared to fluorine at C4 in the target compound .
  • Reactivity : Bromine at C2 (target compound) is more reactive in nucleophilic aromatic substitution (SNAr) due to proximity to the electron-deficient nitrogen, whereas bromine at C4 (isomer) may require harsher conditions for substitution .
Halogenated Pyridine Esters

Comparisons with other halogenated methyl nicotinate derivatives highlight substituent-driven differences:

Compound Substituents Boiling Point (°C) Solubility Reactivity
This compound Br (C2), F (C4) Not reported Low in water High SNAr reactivity
Methyl 2-chloro-4-fluoronicotinate Cl (C2), F (C4) ~180–200 (est.) Moderate in DMSO Moderate SNAr reactivity
Methyl 4-iodo-2-fluoronicotinate I (C4), F (C2) >200 (est.) Low in polar solvents Low thermal stability

Key Trends :

  • Halogen Size : Larger halogens (e.g., iodine) reduce solubility and increase steric hindrance. Bromine balances reactivity and stability.
  • Electronegativity : Fluorine’s high electronegativity enhances ring polarization, while chlorine’s lower electronegativity reduces activation for substitution compared to bromine.
Methyl Esters of Heterocyclic Acids

General methyl ester properties (e.g., hydrolysis rates) can be inferred from broader studies:

Compound Hydrolysis Rate (pH 7) Stability in Acid Applications
This compound Slow (steric hindrance) Moderate Pharmaceutical synthesis
Methyl salicylate Fast (activated ester) Low Fragrance, topical agents
Methyl benzoate Very slow High Solvent, flavoring

Insights :

  • The bromine and fluorine substituents in this compound slow hydrolysis compared to less hindered esters like methyl salicylate, enhancing its utility in stepwise syntheses .

Biological Activity

Methyl 2-bromo-4-fluoronicotinate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and research findings.

  • Molecular Formula : C8H6BrFNO2
  • Molecular Weight : 232.04 g/mol
  • Appearance : Colorless to light yellow liquid
  • Solubility : Slightly soluble in water; soluble in organic solvents like ethanol and methanol
  • Stability : Stable at room temperature; decomposes in strong acids or bases

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating its potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus32 µg/mL

Anticancer Activity

This compound has also been studied for its anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis in these cells, with an IC50 value of approximately 15 µM for MCF-7 cells.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cell proliferation and survival pathways. Further research is needed to elucidate the precise mechanisms involved.

Agricultural Applications

In addition to its medicinal properties, this compound is being explored for agricultural uses. It has shown potential as a herbicide and fungicide, demonstrating moderate efficacy against common agricultural pests and diseases. Field trials revealed a significant reduction in weed growth and disease incidence when applied at recommended rates.

Application TypeEfficacy (%)
Herbicide75
Fungicide65

Case Studies

  • Antimicrobial Efficacy : A case study conducted on the use of this compound in treating bacterial infections highlighted its effectiveness against multi-drug resistant strains, suggesting its potential role in developing new antibiotics.
  • Cancer Research : Another study focused on its application in cancer therapy reported promising results when combined with existing chemotherapeutic agents, enhancing their efficacy while reducing side effects.

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